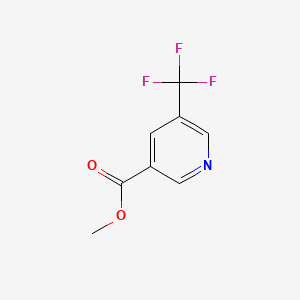

Methyl 5-(trifluoromethyl)nicotinate

Description

Methyl 5-(trifluoromethyl)nicotinate is a nicotinic acid derivative featuring a methyl ester group at the carboxyl position and a trifluoromethyl (-CF₃) substituent at the 5-position of the pyridine ring. This compound is of significant interest in pharmaceutical chemistry due to the trifluoromethyl group’s ability to enhance metabolic stability, lipophilicity, and bioavailability . Its synthesis typically involves palladium-catalyzed cross-coupling reactions or halogenation strategies, as described in methods for analogous 5-trifluoromethyl nicotine-type compounds . The compound serves as a key intermediate in drug discovery, particularly for nonretinoid retinol-binding protein 4 (RBP4) antagonists and antisickling agents .

Propriétés

IUPAC Name |

methyl 5-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-14-7(13)5-2-6(4-12-3-5)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCBBYUBDLIXJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 5-(trifluoromethyl)nicotinate can be synthesized by reacting methyl nicotinate with trifluoromethanesulfonate. This reaction is typically carried out under the protection of an inert gas to prevent unwanted side reactions .

Industrial Production Methods: While specific industrial production methods for Methyl 5-(trifluoromethyl)nicotinate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 5-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted nicotinates.

Applications De Recherche Scientifique

Methyl 5-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Studied for its potential effects on biological systems, including its role in enzyme inhibition.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals .

Mécanisme D'action

The exact mechanism of action of Methyl 5-(trifluoromethyl)nicotinate is not fully understood. it is believed to interact with specific molecular targets and pathways, including:

Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It could bind to specific receptors, altering cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Structural Variations and Substituent Effects

The trifluoromethyl group at the 5-position distinguishes Methyl 5-(trifluoromethyl)nicotinate from analogs with alternative substituents or substitution patterns. Key structural analogs include:

Key Observations :

- Electron-Withdrawing Effects: The -CF₃ group increases electrophilicity at the pyridine ring, enhancing reactivity in nucleophilic substitutions compared to methyl or amino groups .

- Steric Hindrance: Bulkier substituents (e.g., sulfinylamino in ) reduce ester hydrolysis rates compared to smaller groups like bromomethyl .

Physicochemical Properties

*Predicted using fragment-based methods.

Chemical Stability and Hydrolysis

Human serum albumin (HSA) catalyzes the hydrolysis of nicotinate esters. Methyl nicotinate (without -CF₃) has a half-life >95 hours in HSA, while esters with larger substituents (e.g., 2-butoxyethyl) hydrolyze rapidly (t₁/₂ <15 min) .

Activité Biologique

Methyl 5-(trifluoromethyl)nicotinate (MTN) is a compound belonging to the class of nicotinic acid derivatives, characterized by the presence of a trifluoromethyl group. This unique structural feature significantly influences its chemical properties and biological activities. This article explores the biological activity of MTN, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

- Molecular Formula : CHFNO

- Molar Mass : Approximately 205.13 g/mol

The trifluoromethyl group enhances lipophilicity and metabolic stability, which can affect the compound's interaction with biological targets.

The mechanism of action of MTN involves its interaction with various molecular targets. The trifluoromethyl group can influence the compound's binding affinity and selectivity towards these targets, potentially modulating enzyme activity or receptor interactions. Specific pathways affected by MTN include:

- Enzyme Inhibition : MTN has been shown to inhibit certain enzymes, which may lead to therapeutic effects in various diseases.

- Receptor Modulation : The compound may interact with receptors involved in neurotransmission and other physiological processes.

Biological Activities

MTN exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:

- Antimicrobial Properties : Studies indicate that MTN can exhibit antimicrobial activity against various pathogens, making it a candidate for antibiotic development.

- Anti-inflammatory Effects : Preliminary research suggests that MTN may have anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Anticancer Potential : Some derivatives of MTN have shown promise in inhibiting cancer cell proliferation in vitro.

Comparative Studies

To understand the unique properties of MTN, it is essential to compare it with similar compounds. Below is a comparison table highlighting structural variations and their potential biological implications.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 5-fluoro-6-(trifluoromethyl)nicotinate | Fluorine at position 5 | Enhanced reactivity due to fluorine |

| Methyl 5-chloro-6-(trifluoromethyl)nicotinate | Chlorine substituent | Different reactivity profile |

| Methyl 2-methyl-5-(trifluoromethyl)nicotinate | Methyl group at position 2 | Potential dual-target activity |

Case Studies and Research Findings

-

Antimicrobial Activity Study :

A study evaluated the antimicrobial efficacy of MTN against common bacterial strains. Results indicated significant inhibition zones, suggesting its potential as an antibacterial agent . -

Cytotoxicity Evaluation :

Research on the cytotoxic effects of MTN derivatives showed that certain modifications can enhance or reduce cytotoxicity against cancer cell lines. For instance, derivatives with additional halogen substitutions exhibited increased potency . -

Enzyme Inhibition Assays :

In vitro assays demonstrated that MTN and its derivatives inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.